molecular formula C12H8Cl2O4S B13855002 Dichloro Bisphenol S

Dichloro Bisphenol S

Cat. No.: B13855002
M. Wt: 319.2 g/mol
InChI Key: KUAAEODDSIHQGE-UHFFFAOYSA-N
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Description

Dichloro Bisphenol S, also known as 2,6-Dichloro-4-(4-hydroxyphenyl)sulfonylphenol, is a chlorinated derivative of Bisphenol S. It consists of two hydroxyphenyl groups connected by a sulfone linkage, with chlorine atoms substituted at the 2 and 6 positions of one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro Bisphenol S typically involves the chlorination of Bisphenol S. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dichloro Bisphenol S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichloro Bisphenol S has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

    Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Used in the production of high-performance plastics, adhesives, and coatings

Mechanism of Action

The mechanism of action of Dichloro Bisphenol S involves its interaction with various molecular targets, including estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This dual action can lead to complex biological effects, including endocrine disruption and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chlorinated structure, which imparts different chemical and biological properties compared to other bisphenols. The presence of chlorine atoms enhances its reactivity and potential interactions with biological systems, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H8Cl2O4S

Molecular Weight

319.2 g/mol

IUPAC Name

2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H

InChI Key

KUAAEODDSIHQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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